molecular formula C25H28N2O2S B4598527 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B4598527
M. Wt: 420.6 g/mol
InChI Key: MLNAKBQTNDPMFT-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H28N2O2S and its molecular weight is 420.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.18714931 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A number of studies have been conducted on the synthesis and characterization of derivatives related to N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide. These include efforts to synthesize various arylcarbamothioyl cyclohexanecarboxamide derivatives, which were characterized using techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of one such derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was also determined, revealing the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).

Radioligand Development for Neuroimaging

Significant research has focused on developing radioligands based on this compound class for neuroimaging, particularly for PET scans to study serotonin (5-HT) receptors in the brain. For example, derivatives have been evaluated as PET tracers for serotonin 5-HT1A receptors, showing high affinity and selectivity, along with desirable pharmacokinetics for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antimicrobial and Antioxidant Studies

Compounds in this family have also been explored for their antimicrobial and antioxidant activities. A study on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates revealed significant antibacterial and antifungal properties, alongside profound antioxidant potential. These findings were supported by docking studies, suggesting the pharmaceutical relevance of these molecules (Raghavendra et al., 2016).

Anticancer Activity Evaluation

Another area of interest is the evaluation of anticancer activities. For instance, thiazoline-tetralin derivatives were synthesized and tested for their efficacy against various cancer cell lines, including human breast adenocarcinoma and lung carcinoma. Some derivatives exhibited high antitumor efficiency, indicating their potential as anticancer agents (Turan-Zitouni et al., 2018).

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2S/c1-3-22-23(18-12-6-4-7-13-18)26-25(30-22)27(20-16-10-11-17-21(20)29-2)24(28)19-14-8-5-9-15-19/h4,6-7,10-13,16-17,19H,3,5,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNAKBQTNDPMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=CC=C2OC)C(=O)C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
Reactant of Route 2
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
Reactant of Route 6
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.